molecular formula C16H16N2O6 B607068 Desidustat CAS No. 1616690-16-4

Desidustat

Cat. No.: B607068
CAS No.: 1616690-16-4
M. Wt: 332.31 g/mol
InChI Key: IKRKQQLJYBAPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desidustat is a novel small molecule hypoxia-inducible factor-prolyl hydroxylase inhibitor developed by Zydus Cadila. It is primarily used for the treatment of anemia associated with chronic kidney disease. This compound works by stabilizing hypoxia-inducible factor, which in turn stimulates erythropoietin production and erythropoiesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desidustat involves multiple steps, starting with the preparation of the core quinoline structure. The key steps include:

  • Formation of the quinoline core through cyclization reactions.
  • Introduction of functional groups such as hydroxyl, carbonyl, and amino groups.
  • Final coupling reactions to attach the side chains.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Desidustat undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups.

    Substitution: Substitution reactions can introduce different functional groups into the quinoline core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further modified for specific applications .

Scientific Research Applications

Desidustat has a wide range of scientific research applications:

Mechanism of Action

Desidustat inhibits prolyl hydroxylase domain enzymes, leading to the stabilization of hypoxia-inducible factor. This stabilization results in the induction of hypoxia-responsive genes, which stimulate the production of endogenous erythropoietin, improve iron metabolism, and promote erythropoiesis. The molecular targets include hypoxia-inducible factor subunits and prolyl hydroxylase domain enzymes .

Comparison with Similar Compounds

  • Roxadustat
  • Daprodustat
  • Vadadustat

Comparison: Desidustat, like other hypoxia-inducible factor-prolyl hydroxylase inhibitors, stabilizes hypoxia-inducible factor to stimulate erythropoiesis. this compound has shown unique properties in clinical trials, such as a lower incidence of adverse effects and a more favorable pharmacokinetic profile. Unlike some other compounds, this compound has demonstrated significant efficacy in both dialysis-dependent and non-dialysis-dependent chronic kidney disease patients .

This compound stands out due to its oral bioavailability and its potential to reduce the need for injectable erythropoiesis-stimulating agents, making it a promising alternative for anemia treatment .

Biological Activity

Desidustat is a novel oral hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI) developed primarily for treating anemia associated with chronic kidney disease (CKD). Its mechanism of action involves stabilizing hypoxia-inducible factors (HIFs), which play a crucial role in erythropoiesis, the process of producing red blood cells. This article delves into the biological activity of this compound, supported by clinical trial data, preclinical studies, and case studies.

This compound inhibits prolyl hydroxylase domain enzymes (PHD1, PHD2, and PHD3), leading to the stabilization of HIF-α transcription factors. This stabilization enhances the transcription of erythropoietin (EPO), promoting increased red blood cell production. The drug's ability to mimic the physiological response to hypoxia makes it a promising alternative to traditional erythropoiesis-stimulating agents like epoetin alfa.

Phase 2 and Phase 3 Trials

  • Phase 2 Study : A randomized, double-blind, placebo-controlled trial evaluated this compound in adult CKD patients not on dialysis. The study included 117 patients divided into four groups receiving different doses (100 mg, 150 mg, 200 mg) or placebo over six weeks. Results indicated:
    • Hemoglobin Increase : Mean increases in hemoglobin levels were 1.57 g/dL (100 mg), 2.22 g/dL (150 mg), and 2.92 g/dL (200 mg).
    • Responder Rates : The percentage of patients achieving at least a 1 g/dL increase in hemoglobin was 66%, 75%, and 83% for the respective doses .
  • Phase 3 Study : The DREAM-D trial compared this compound with epoetin alfa in dialysis-dependent CKD patients. Key findings included:
    • Patient Population : 392 patients were randomized to receive either this compound or epoetin alfa.
    • Efficacy : this compound demonstrated non-inferiority to epoetin with similar efficacy in maintaining hemoglobin levels between 10-12 g/dL.
    • Safety Profile : Both treatments were well-tolerated with no significant adverse events reported .

Preclinical Studies

Preclinical research has shown that this compound can reduce acute and chronic kidney injury by decreasing fibrosis and inflammation in animal models. Studies conducted on rats and mice have demonstrated its potential to mitigate kidney damage associated with CKD .

Safety and Tolerability

This compound has been generally well-tolerated across various studies. In the Phase 2 trial, treatment-emergent adverse events were mild and infrequent, with no serious adverse events reported during the trials . Long-term safety assessments are ongoing to evaluate any potential risks associated with vascular calcification due to HIF stabilization .

Summary of Clinical Findings

Study TypePatient PopulationPrimary EndpointResults
Phase 2CKD patients not on dialysisChange in hemoglobin after 6 weeksSignificant dose-dependent increases
Phase 3 (DREAM-D)Dialysis-dependent CKDChange in hemoglobin vs epoetinNon-inferior efficacy; well-tolerated

Properties

IUPAC Name

2-[[1-(cyclopropylmethoxy)-4-hydroxy-2-oxoquinoline-3-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c19-12(20)7-17-15(22)13-14(21)10-3-1-2-4-11(10)18(16(13)23)24-8-9-5-6-9/h1-4,9,21H,5-8H2,(H,17,22)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRKQQLJYBAPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CON2C3=CC=CC=C3C(=C(C2=O)C(=O)NCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901337362
Record name Desidustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901337362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The small molecule hypoxia-inducible factor, desidustat, inhibits the prolyl hydrozylase and stimulates erythropoiesis. It is currently being investigated against anemia of inflammation and COVID-19.
Record name Desidustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16135
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1616690-16-4
Record name Desidustat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616690164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desidustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16135
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Desidustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901337362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESIDUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y962PQA4KS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does taleranol exert its estrogenic effects?

A1: While the precise mechanism is not fully elucidated in the provided research, taleranol, like other resorcylic acid lactones (RALs), likely exerts estrogenic effects by interacting with estrogen receptors. []

Q2: What are the downstream effects of taleranol's interaction with its target?

A2: Taleranol's interaction with estrogen receptors can lead to various downstream effects, particularly impacting reproductive processes. In ewes, exposure to zearalenone, which is metabolized to taleranol, has been linked to a lower ovulation rate. []

Q3: What is the molecular formula and weight of taleranol?

A3: While not explicitly stated in the provided research, taleranol shares the same molecular formula and weight as its diastereoisomer, zeranol, which is C18H26O5 with a molecular weight of 322.4 g/mol. [, , ]

Q4: What is known about the stability of taleranol under various storage conditions?

A4: Research indicates that taleranol, similar to zeranol, exhibits good stability in bovine urine under various storage conditions, including freezing, room temperature, and direct sunlight. []

Q5: Does taleranol possess any known catalytic properties or have industrial applications?

A5: The provided research focuses primarily on taleranol's presence as a metabolite and its analytical detection. No catalytic properties or industrial applications are mentioned.

Q6: Have there been any computational studies on taleranol?

A6: The provided research does not mention any specific computational studies or QSAR models developed for taleranol.

Q7: How does the structure of taleranol relate to its estrogenic potency compared to other RALs?

A7: Taleranol exhibits lower estrogenic potency compared to zeranol and other RALs like zearalenone, α-zearalenol, and zearalanone. This difference in potency is likely attributed to the stereochemistry at the C-7 position, where taleranol is the β-epimer. []

Q8: What are the regulatory implications of taleranol presence in food products?

A8: While taleranol itself might not have specific regulatory limits, its presence in food products, especially meat, is often considered alongside zeranol due to their metabolic relationship. The presence of taleranol, alongside zeranol, in a sample can help differentiate between illegal zeranol use and contamination from feed. [, , , , ]

Q9: What is known about the metabolism of taleranol in animals?

A9: Taleranol is a metabolite of zeranol, formed via in vivo biotransformation. Research indicates that taleranol can be further metabolized through glucuronidation and sulfation in the liver of rats and pigs. [] In veal calves, taleranol has been identified as a major metabolite of zeranol. []

Q10: Is there any information on taleranol resistance?

A10: The provided research does not discuss any specific resistance mechanisms related to taleranol.

Q11: What are the known toxicological effects of taleranol?

A11: The research mainly focuses on analytical methods and does not delve into the detailed toxicological profile of taleranol.

Q12: Are there any drug delivery strategies mentioned for taleranol?

A12: The provided research does not discuss any specific drug delivery strategies for taleranol.

Q13: What analytical methods are commonly employed for taleranol detection and quantification?

A13: Several analytical methods are employed for taleranol analysis, with GC-MS and LC-MS/MS being the most prevalent. These techniques offer high sensitivity and selectivity, enabling the detection of taleranol residues in various matrices like urine, muscle tissue, and liver. [, , , , , , , , ]

Q14: What sample preparation techniques are commonly used in taleranol analysis?

A14: Sample preparation often involves liquid-liquid extraction (LLE) using solvents like diethyl ether, followed by cleanup steps using solid-phase extraction (SPE) with various cartridges. Immunoaffinity columns are also frequently employed for targeted purification. [, , ]

Q15: What is the environmental fate of taleranol?

A15: While the research primarily focuses on taleranol's presence in biological samples, one study detects zearalenone and α-zearalenol, a precursor to taleranol, in sewage treatment plant effluent, suggesting potential environmental release and the need for further investigation into their fate and impact. []

Q16: Is there any research on the dissolution and solubility of taleranol?

A16: The provided research does not specifically address the dissolution and solubility properties of taleranol.

Q17: How are analytical methods for taleranol validated?

A17: Method validation follows established guidelines like Commission Decision 2002/657/EC, assessing parameters like linearity, specificity, precision (repeatability and reproducibility), recovery, decision limit (CCα), detection capability (CCβ), and ruggedness. [, , ]

Q18: How is quality control maintained in analytical laboratories analyzing taleranol?

A18: While not explicitly detailed, quality control measures likely involve using certified reference materials, participating in proficiency testing schemes, and implementing strict quality management systems compliant with standards like ISO/IEC 17025. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.